3,5-Bis(2-pyridyl)-1,2,4-oxadiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8N4O |
|---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
3,5-dipyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H8N4O/c1-3-7-13-9(5-1)11-15-12(17-16-11)10-6-2-4-8-14-10/h1-8H |
InChI Key |
IACJAITUAQBONQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Bis 2 Pyridyl 1,2,4 Oxadiazole
Strategies for 1,2,4-Oxadiazole (B8745197) Ring Formation
The construction of the 1,2,4-oxadiazole ring is most commonly achieved through the cyclization of an amidoxime (B1450833) derivative with an acylating agent. This [4+1] approach, where four atoms originate from the amidoxime and one from the acylating partner, is the most widely applied method for creating 3,5-disubstituted 1,2,4-oxadiazoles. chim.it
The cornerstone of 1,2,4-oxadiazole synthesis is the reaction between an amidoxime and a carboxylic acid or its derivative. researchgate.net The general pathway involves two key steps:
Amidoxime Formation: A nitrile is treated with hydroxylamine (B1172632), typically in the presence of a base, to form the corresponding amidoxime. For the synthesis of 3,5-Bis(2-pyridyl)-1,2,4-oxadiazole, this would involve the conversion of 2-cyanopyridine (B140075) to pyridine-2-carboxamidoxime. rjptonline.orgnih.gov
Cyclocondensation: The resulting amidoxime is then reacted with an acylating agent, such as an acyl chloride, ester, or carboxylic acid. researchgate.netnih.gov This reaction proceeds through an O-acylamidoxime intermediate which then undergoes cyclodehydration to form the stable 1,2,4-oxadiazole ring. chim.it In the context of the target molecule, pyridine-2-carboxamidoxime would be acylated with a derivative of picolinic acid, such as picolinoyl chloride. nih.govscielo.br
The reaction is typically performed in solvents like pyridine (B92270) or toluene (B28343) at elevated temperatures. nih.gov
Pyridine-2-carboxamidoxime: This precursor is synthesized from 2-cyanopyridine and hydroxylamine hydrochloride. The reaction is often carried out in an alcoholic solvent with a base like sodium carbonate or sodium hydroxide (B78521) to neutralize the hydrochloride and facilitate the addition of hydroxylamine to the nitrile group. rjptonline.orgnih.gov
Picolinoyl Chloride: The acylating agent is typically prepared from its corresponding carboxylic acid, picolinic acid. Standard methods involve reacting picolinic acid with reagents like thionyl chloride or oxalyl chloride to convert the carboxylic acid into the more reactive acyl chloride. nih.gov
An alternative to the two-step process is a one-pot synthesis, where the nitrile, hydroxylamine, and an acylating agent are combined, sometimes under microwave irradiation, to form the 3,5-disubstituted 1,2,4-oxadiazole directly. organic-chemistry.org
Functional Group Interconversions for Pyridyl Moiety Incorporation
The incorporation of the two 2-pyridyl moieties at the C3 and C5 positions of the oxadiazole ring is achieved by selecting the appropriate starting materials, rather than through subsequent functional group interconversions on a pre-formed oxadiazole ring.
The pyridyl group at the 3-position of the 1,2,4-oxadiazole is derived from the starting nitrile that is converted into the amidoxime. Therefore, using 2-cyanopyridine ensures the presence of a 2-pyridyl group at C3. chim.it
The pyridyl group at the 5-position is introduced by the acylating agent. Using picolinoyl chloride (derived from picolinic acid) as the acylating agent places the second 2-pyridyl group at the C5 position. nih.govscielo.brnih.gov
This modular approach allows for the synthesis of various symmetrically and asymmetrically substituted dipyridyl oxadiazoles (B1248032) by choosing different isomeric pyridylnitriles and pyridylcarboxylic acids.
Optimization of Reaction Conditions and Yields
Significant research has been directed towards optimizing the cyclocondensation step to improve yields, reduce reaction times, and simplify purification. Key areas of optimization include the choice of coupling agents, catalysts, and energy sources.
Catalysts and Reagents: The cyclization of the O-acylamidoxime intermediate can be facilitated by various catalysts. Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and tetrabutylammonium hydroxide (TBAH) have been shown to be highly efficient for this ring closure, allowing the reaction to proceed under mild conditions, often at room temperature. chim.itnih.gov Superbase media, such as NaOH/DMSO, have also been employed for one-pot syntheses from amidoximes and esters. nih.gov
Microwave Irradiation: The use of microwave energy has emerged as a powerful tool for accelerating the synthesis of 1,2,4-oxadiazoles. nih.gov It dramatically shortens reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles compared to conventional heating. organic-chemistry.org
One-Pot Procedures: To improve efficiency and reduce waste, one-pot syntheses have been developed. For instance, a one-pot reaction of nitriles, hydroxylamine, and Meldrum's acids under solvent-free microwave conditions can produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org
The table below summarizes various conditions reported for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, which are applicable to the synthesis of this compound.
| Precursors | Reagents/Catalyst | Conditions | Yield | Reference |
| Amidoxime, Acyl Chloride | Pyridine/Toluene | Reflux | Moderate to Good | nih.gov |
| Amidoxime, Carboxylic Acid Ester | NaOH/DMSO | Room Temperature, 4-24 h | 11-90% | nih.gov |
| O-Acylamidoxime | Tetrabutylammonium fluoride (TBAF) | THF | Good | nih.gov |
| Nitrile, Hydroxylamine, Meldrum's Acid | None (Solvent-free) | Microwave Irradiation | Good to Excellent | organic-chemistry.org |
| Amidoxime, Acyl Chloride | K2CO3 | Microwave Irradiation | Good | nih.gov |
| gem-Dibromomethylarene, Amidoxime | Base | One-pot | ~90% | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for oxadiazoles.
Microwave-Assisted Solvent-Free Synthesis: As mentioned, microwave irradiation not only improves efficiency but also aligns with green chemistry by reducing energy consumption. nih.gov Performing these reactions under solvent-free conditions further enhances their green credentials by eliminating volatile organic solvents. organic-chemistry.orgnih.gov
Ultrasonication: The use of ultrasound has been reported as a green method for synthesizing pyridine-linked bis-azoles. urfu.ruaip.org This technique can enhance reaction rates and yields through acoustic cavitation, providing an energy-efficient alternative to conventional heating. researchgate.net
One-Pot Synthesis: By combining multiple synthetic steps into a single operation, one-pot procedures minimize the need for intermediate isolation and purification, thereby reducing solvent usage and waste generation. organic-chemistry.orgnih.gov These approaches represent a significant step towards a more sustainable synthesis of this compound.
Coordination Chemistry of 3,5 Bis 2 Pyridyl 1,2,4 Oxadiazole
Ligand Design Principles and Chelation Modes
The coordination behavior of 3,5-bis(2-pyridyl)-1,2,4-oxadiazole is dictated by the arrangement of its nitrogen donor atoms within the oxadiazole and pyridyl rings.
The 1,2,4-oxadiazole (B8745197) ring itself presents two potential nitrogen donor atoms for coordination to metal ions. Structural studies of metal complexes involving this ligand have shown that coordination typically occurs through the nitrogen atom at the 4-position of the oxadiazole ring. researchgate.net This preference is attributed to the electronic and steric environment of the N(4) atom, making it a favorable site for metal binding.
The most well-documented coordination mode for this compound is as a bidentate chelating ligand, utilizing the N(4) of the oxadiazole and one pyridyl nitrogen. researchgate.net While the presence of three nitrogen atoms in a pincer-like arrangement might suggest the potential for tridentate coordination, there is currently a lack of reported crystal structures demonstrating this mode for this specific ligand.
However, the ligand has been shown to exhibit bridging capabilities. For instance, in a one-dimensional silver(I) coordination polymer with the related 3,3'-bi-1,2,4-oxadiazole, the ligand bridges metal centers, coordinating through the N4 nitrogen atoms of each oxadiazole ring. researchgate.net This suggests that under appropriate synthetic conditions, this compound could also act as a bridging ligand to form polynuclear complexes.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent.
Complexes of this compound with several first-row transition metals have been synthesized and characterized.
Copper(II), Nickel(II), and Zinc(II) Complexes : A series of isostructural complexes with the general formula M(3,5-bis(2'-pyridyl)-1,2,4-oxadiazole)₂(H₂O)₂₂ (where M = Cu, Ni, Zn) have been prepared. researchgate.net In these complexes, two ligand molecules chelate the metal ion in a bidentate fashion through the N(4) of the oxadiazole and one pyridyl nitrogen. The coordination sphere is completed by two water molecules, resulting in a distorted octahedral geometry. researchgate.net The synthesis involves the reaction of the ligand with the corresponding metal perchlorate (B79767) salt. researchgate.net
Palladium(II) Complexes : While no mononuclear palladium(II) complex with this compound is reported, a related complex with 3,3'-bi-1,2,4-oxadiazole, [PdCl₂(3,3'-bi-1,2,4-oxadiazole)], has been synthesized. researchgate.net In this complex, the ligand chelates the palladium center through the two N4 nitrogen atoms. researchgate.net
Ruthenium and Iridium Complexes : There is a lack of specific reports on the synthesis and characterization of ruthenium or iridium complexes with this compound in the reviewed literature. However, the coordination chemistry of ruthenium and iridium with other bis(pyridyl) and heterocyclic ligands is extensive, suggesting that the formation of such complexes is plausible.
Platinum(II) Complexes : Research into platinum(II) complexes has been conducted with similar pyridyl-1,2,4-oxadiazole ligands, though not specifically this compound.
Table 1: Selected Transition Metal Complexes of this compound and Related Ligands
| Complex Formula | Metal Ion | Coordination Mode | Geometry |
| Cu(C₁₂H₈N₄O)₂(H₂O)₂₂ | Cu(II) | Bidentate (N(oxadiazole), N(pyridyl)) | Distorted Octahedral |
| Ni(C₁₂H₈N₄O)₂(H₂O)₂₂ | Ni(II) | Bidentate (N(oxadiazole), N(pyridyl)) | Distorted Octahedral |
| Zn(C₁₂H₈N₄O)₂(H₂O)₂₂ | Zn(II) | Bidentate (N(oxadiazole), N(pyridyl)) | Distorted Octahedral |
| [PdCl₂(C₄H₂N₄O₂)] | Pd(II) | Bidentate (N(4), N(4')) | Square Planar |
There is a notable absence of reported studies on the coordination of this compound with main group metals, lanthanides, or actinides in the surveyed scientific literature. The coordination chemistry of these elements with nitrogen-containing heterocyclic ligands is a field of active research, and the potential for this compound to form complexes with these metals remains an area for future exploration.
Stoichiometry and Geometrical Isomerism in Metal-Ligand Adducts
The reaction of this compound (referred to as bipyOXA) with divalent first-row transition metals such as nickel(II), copper(II), and zinc(II) typically yields mononuclear complexes. mdpi.comnih.gov Extensive research, including X-ray crystallography, has shown that this ligand often acts as a bidentate chelating agent. It coordinates to the metal center through the nitrogen atom of one of the pyridine (B92270) rings and the adjacent N(4) nitrogen atom of the oxadiazole ring. mdpi.com
In the presence of coordinating solvents like water, the common stoichiometry observed is [M(bipyOXA)₂(H₂O)₂]²⁺. mdpi.com These complexes generally adopt a distorted octahedral coordination geometry. In this arrangement, two bipyOXA ligands occupy the equatorial plane, each chelating the metal ion. The two water molecules then coordinate at the axial positions, completing the six-coordinate sphere. mdpi.comjetir.orgresearchgate.net For instance, the complex Cu(bipyOXA)₂(H₂O)₂₂ features a cation where the two coordinated water molecules are in a cis position relative to each other. mdpi.com
Geometrical isomerism is a significant feature of these octahedral complexes. The two bidentate bipyOXA ligands can arrange themselves in either a cis or trans configuration in the equatorial plane. In the case of Ni(pod)₂(H₂O)₂₂ (where 'pod' is an analogous 2,5-bis(2-pyridinyl)-1,3,4-oxadiazole ligand), a centrosymmetric structure is observed, which implies a trans coordination mode for the two organic ligands. jetir.orgresearchgate.net This contrasts with related complexes where the ligands are not co-planar. mdpi.com The specific isomer that crystallizes can be influenced by factors such as the metal ion, the counter-anion, and the crystallization conditions.
Beyond simple mononuclear complexes, this compound and its isomers can also form coordination polymers. With silver(I) nitrate (B79036), for example, a related ligand has been shown to act in a bridging fashion, connecting metal centers through its N4 nitrogen atoms to form a one-dimensional polymeric chain. mdpi.com
Table 1: Stoichiometry and Geometry of Selected Metal Complexes with Bis(pyridyl)oxadiazole Ligands
| Metal Ion | Ligand | Stoichiometry | Coordination Geometry | Ancillary Ligands | Reference |
| Copper(II) | 3,5-Bis(2'-pyridyl)-1,2,4-oxadiazole | [Cu(ligand)₂(H₂O)₂]²⁺ | Distorted Octahedral | H₂O, ClO₄⁻ | mdpi.com |
| Nickel(II) | 3,5-Bis(2'-pyridyl)-1,2,4-oxadiazole | [Ni(ligand)₂(H₂O)₂]²⁺ | Octahedral | H₂O, ClO₄⁻ | mdpi.com |
| Zinc(II) | 3,5-Bis(2'-pyridyl)-1,2,4-oxadiazole | [Zn(ligand)₂(H₂O)₂]²⁺ | Octahedral | H₂O, ClO₄⁻ | mdpi.com |
| Nickel(II) | 2,5-Bis(2-pyridinyl)-1,3,4-oxadiazole | [Ni(ligand)₂(H₂O)₂]²⁺ | Octahedral (trans) | H₂O, ClO₄⁻ | jetir.orgresearchgate.net |
| Silver(I) | 3,3'-bi-1,2,4-oxadiazole | [Ag(ligand)(NO₃)]n | 1D Coordination Polymer | NO₃⁻ | mdpi.com |
Influence of Ancillary Ligands on Coordination Geometry and Electronic Structure
Ancillary ligands, which are ligands other than the primary one of interest, play a crucial role in determining the final architecture and electronic properties of the metal complexes. These can be solvent molecules, like water, or counter-ions from the metal salt used in the synthesis.
The choice of counter-ion has a profound effect on the resulting structure. Studies on the closely related 2,5-bis(3-pyridyl)-1,3,4-oxadiazole (B91618) ligand with copper(II) salts demonstrate this influence clearly. nih.govresearchgate.net
When perchlorate (ClO₄⁻) is the counter-ion, a dinuclear metallacyclophane, Cu₂(Lb)₂(H₂O)₆₄, is formed. The copper(II) center adopts a distorted square-pyramidal geometry, coordinated to the pyridyl nitrogens of two ligands and three water molecules. researchgate.net
With nitrate (NO₃⁻) , a different dinuclear complex, [CuLb(NO₃)₂]₂, is isolated. Here, the nitrate ions act as coordinating ancillary ligands, displacing the water molecules to create a square-planar or square-pyramidal geometry around the copper. researchgate.net
Using sulfate (B86663) (SO₄²⁻) as the counter-ion leads to a completely different outcome: a neutral 1-D coordination polymer, {[Cu₂(Lb)₂(H₂O)₆(SO₄)₂]}n, where the ligands bridge between octahedral copper(II) centers. nih.govresearchgate.net
This demonstrates that weakly coordinating anions like perchlorate favor the coordination of solvent molecules, whereas more coordinating anions like nitrate or sulfate can directly participate in the primary coordination sphere, leading to significant structural changes from discrete molecules to extended polymeric networks.
Ancillary ligands also modulate the electronic structure and photophysical properties of the complexes. While specific data for this compound is limited, studies on other systems, such as cyclometalated iridium(III) complexes, show that the coordination mode of ancillary ligands can significantly impact properties like the photoluminescence quantum yield without drastically changing the emission wavelength. nih.gov For instance, different binding modes (e.g., N,N' vs. N,O) of picolinamide (B142947) ancillary ligands in iridium complexes lead to distinct isomers with varied luminescence efficiencies. nih.gov The electronic properties, fine-tuned by the interplay between the primary and ancillary ligands, are critical for the development of materials for applications in areas like photocatalysis and optoelectronics. nih.gov
Metal-Ligand Binding Affinity and Stability Constant Determinations
The thermodynamic stability of a metal-ligand complex in solution is quantified by its stability constant (or formation constant, K). A higher stability constant indicates a stronger metal-ligand bond and greater complex stability. While specific, experimentally determined stability constants for this compound are not prominently reported in the cited literature, the methods for their determination are well-established and their values can be estimated by comparison with related systems.
Methods for Determination: The stability constants of metal complexes are commonly determined using techniques such as spectrophotometric or potentiometric titrations. jetir.orgcurresweb.comresearchgate.netnih.gov
Spectrophotometric Methods: These methods, including the continuous variation (Job's) method and the mole-ratio method, rely on the change in the UV-Visible absorption spectrum of the ligand upon complexation with a metal ion. jetir.orgcurresweb.com By monitoring the absorbance at a specific wavelength while varying the metal-to-ligand ratio, one can determine the stoichiometry of the complex and calculate its stability constant. curresweb.com
Potentiometric Titration: This technique involves monitoring the pH of a solution containing the ligand and a metal ion as a standard base is added. researchgate.net The data can be used to calculate the protonation constants of the ligand and the stability constants of the metal complexes formed at different pH values.
Binding Affinity in Related Systems: For analogous chelating ligands containing pyridyl and azole groups, the stability of their complexes with divalent transition metals typically follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Studies on similar ligands provide insight into the expected binding affinities. For example, spectrophotometric studies on complexes with ligands containing pyridine and amide donors have reported logarithmic stability constants (log K₁) in the range of 5 for Co(II) and Ni(II). mdpi.com For a Schiff base ligand, stability constants (K) for Co(II), Ni(II), and Cu(II) were found to be 6.19 x 10⁵, 8.01 x 10⁵, and 3.21 ×10⁴, respectively, highlighting the high affinity of these metals for N-donor ligands. curresweb.com The strong binding affinity is a consequence of the chelate effect, where the formation of a five-membered ring upon coordination of this compound to a metal ion provides significant thermodynamic stabilization.
Spectroscopic and Structural Elucidation of 3,5 Bis 2 Pyridyl 1,2,4 Oxadiazole and Its Metal Complexes
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 3,5-Bis(2-pyridyl)-1,2,4-oxadiazole and for probing the electronic environment of its metal complexes.
The structural integrity of the synthesized this compound ligand is unequivocally confirmed through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
The ¹H NMR spectrum of the free ligand is expected to exhibit distinct signals for the protons of the two pyridyl rings. Due to the asymmetry of the 1,2,4-oxadiazole (B8745197) ring, the two pyridyl groups are chemically non-equivalent. The protons on each pyridyl ring would appear as a set of multiplets, typically in the aromatic region (δ 7.0-9.0 ppm).
The ¹³C NMR spectrum provides further structural confirmation, with characteristic signals for the carbon atoms of the pyridyl rings and the 1,2,4-oxadiazole core. The C3 and C5 carbons of the oxadiazole ring are expected to resonate at approximately δ 167-176 ppm.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to definitively assign all proton and carbon signals and to confirm the connectivity of the pyridyl rings to the central oxadiazole core.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 3,5-disubstituted-1,2,4-oxadiazoles with Pyridyl Moieties
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridyl-H | 7.0 - 9.0 | 120 - 155 |
| Oxadiazole-C3 | - | 167 - 170 |
| Oxadiazole-C5 | - | 173 - 176 |
Note: The exact chemical shifts for this compound would require experimental data from the pure compound.
Upon coordination to a diamagnetic metal ion such as Zn(II), slight shifts in the proton and carbon resonances are observed, indicative of the change in the electronic environment of the ligand upon complexation. The diamagnetic nature of the Zn(II) complex, Zn(bipyOXA)₂(H₂O)₂₂, allows for sharp NMR signals, and the similarity of the chemical shifts for the free ligand and the complex confirms the coordination of the ligand to the metal center.
The NMR spectra of paramagnetic complexes, such as those of Ni(II) and Cu(II), are significantly different from their diamagnetic counterparts. The presence of unpaired electrons in the d-orbitals of Ni(II) (d⁸) and Cu(II) (d⁹) in an octahedral field leads to substantial broadening and shifting of the NMR signals. This phenomenon is a direct consequence of the paramagnetic influence of the metal center on the surrounding nuclei.
For the Ni(bipyOXA)₂(H₂O)₂₂ and Cu(bipyOXA)₂(H₂O)₂₂ complexes, the ¹H NMR spectra are characterized by broad and poorly resolved signals, making detailed structural assignment challenging through this technique alone. However, the observed paramagnetism, as evidenced by the severe line broadening, is a strong indicator of the successful formation of the octahedral Ni(II) and Cu(II) complexes. Advanced techniques such as Evans' method can be used to determine the magnetic susceptibility of these complexes in solution from the paramagnetic shift of a reference signal.
Infrared and Raman Vibrational Spectroscopy
Vibrational spectroscopy provides valuable insights into the bonding and structural features of this compound and its metal complexes.
The infrared (IR) spectrum of the free this compound ligand displays characteristic absorption bands corresponding to the vibrational modes of the pyridyl and oxadiazole rings. Key vibrational modes include the C=N and C=C stretching vibrations of the pyridyl rings, typically observed in the 1600-1400 cm⁻¹ region, and the characteristic vibrations of the 1,2,4-oxadiazole ring, including the C=N, N-O, and C-O stretching modes.
Upon complexation with a metal ion, shifts in the vibrational frequencies of the ligand are observed, particularly for the groups involved in coordination. The coordination of the pyridyl nitrogen and one of the oxadiazole nitrogens to the metal center results in a shift of the corresponding C=N stretching vibrations to higher or lower frequencies, depending on the nature of the metal-ligand bond.
Furthermore, new vibrational bands appear in the far-infrared region of the spectra of the metal complexes. These bands, which are absent in the spectrum of the free ligand, are assigned to the metal-ligand (M-N) stretching vibrations. The position of these bands provides direct evidence of coordination and can offer information about the strength of the metal-ligand bond.
Table 2: Typical IR Vibrational Frequencies for Pyridyl and 1,2,4-Oxadiazole Containing Compounds and Their Metal Complexes (cm⁻¹)
| Vibrational Mode | Free Ligand | Metal Complex |
| Pyridyl C=N/C=C stretch | 1600 - 1400 | Shifted |
| Oxadiazole Ring Vibrations | 1580 - 1350 | Shifted |
| Metal-Nitrogen (M-N) stretch | - | 500 - 300 |
Ultraviolet-Visible (UV-Vis) Absorption and Luminescence Spectroscopy
Electronic spectroscopy provides crucial information about the electronic transitions within the ligand and the charge transfer processes that occur in its metal complexes.
The UV-Vis absorption spectrum of this compound in solution is characterized by intense absorption bands in the ultraviolet region. These bands are attributed to π → π* and n → π* electronic transitions within the aromatic pyridyl and oxadiazole rings.
Upon complexation with transition metals such as Ni(II) and Cu(II), new absorption bands appear in the visible region of the spectrum. These bands are assigned to d-d transitions of the metal ions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.
For the octahedral [Ni(bipyOXA)₂(H₂O)₂]²⁺ complex, the d-d transitions are typically weak. In the case of the [Cu(bipyOXA)₂(H₂O)₂]²⁺ complex, a broad d-d absorption band is expected in the visible region, which is characteristic of d⁹ Cu(II) complexes in a distorted octahedral geometry. The position and intensity of these bands are sensitive to the coordination environment of the metal ion.
The luminescence properties of the ligand and its complexes are also of significant interest. While the free ligand may exhibit fluorescence or phosphorescence, coordination to a metal ion can either quench or enhance this emission. For instance, Zn(II) complexes are often luminescent, as the d¹⁰ configuration of Zn(II) prevents quenching through d-d transitions. In contrast, the paramagnetic nature of Ni(II) and Cu(II) complexes often leads to quenching of the ligand-based luminescence.
Table 3: General UV-Vis Absorption Data for Pyridyl-Oxadiazole Ligands and Their Metal Complexes
| Species | Absorption Maxima (λ_max, nm) | Assignment |
| Free Ligand | < 350 | π → π* and n → π* |
| Ni(II) Complex | Visible Region | d-d transitions, Charge Transfer |
| Cu(II) Complex | Visible Region | d-d transitions, Charge Transfer |
| Zn(II) Complex | UV Region | Ligand-based transitions |
Note: Specific absorption maxima and molar absorptivity values are dependent on the solvent and the specific complex.
Photophysical Properties and Luminescent Behavior of Metal Complexes
The coordination of this compound to metal centers, particularly those of transition metals like ruthenium(II) and iridium(III), is anticipated to yield complexes with interesting photophysical properties. The luminescence of such complexes is often governed by metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. The emission characteristics, including the wavelength, quantum yield, and lifetime, are highly sensitive to the nature of the metal ion, the ligand architecture, and the surrounding environment.
The introduction of π-expansive ligands, such as those containing pyridyl and oxadiazole moieties, can lead to extended π-systems that influence the energy of the MLCT states. For instance, in related ruthenium(II) complexes, the emission properties are significantly improved compared to simpler polypyridyl complexes. nih.gov This is attributed to an enhanced energy gap between the emissive MLCT state and non-emissive metal-centered (MC) states, which reduces non-radiative decay pathways. nih.gov The emission of these complexes is typically characterized by broad, structureless bands in the visible region of the spectrum.
Iridium(III) complexes featuring oxadiazole-containing ligands are also known for their phosphorescent properties, making them relevant for applications such as organic light-emitting diodes (OLEDs). rsc.orgrsc.org The strong spin-orbit coupling of the heavy iridium atom facilitates intersystem crossing from the singlet to the triplet excited state, from which phosphorescence occurs. The emission color of these complexes can be tuned from blue to red by modifying the ligands. researchgate.net For example, theoretical studies on iridium(III) complexes with 2,5-diphenyl-1,3,4-oxadiazole (B188118) moieties have shown that substitutions on the phenyl rings can shift the emission spectra. rsc.org
The photophysical properties of metal complexes of this compound would be expected to exhibit similar trends. The presence of two pyridyl groups provides strong coordination sites, and the oxadiazole ring acts as an electron-accepting unit, which can facilitate MLCT transitions. The emission lifetimes of such complexes are expected to be in the nanosecond to microsecond range, characteristic of phosphorescence from triplet excited states. nih.govrsc.org
Table 1: Representative Photophysical Data for Related Metal Complexes
| Complex Type | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| Ruthenium(II) Polypyridyl | ~643 | ~1% | ~1.32 µs (293 K) | rsc.org |
| Iridium(III) Oxadiazole | 585 - 637 | 14.3% - 23.8% | Not Specified | inoe.ro |
| Ruthenium(II) Cyclometalated | Not Specified | Not Specified | ~20 ns (³MLCT) | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For this compound, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be employed to accurately determine its molecular mass. The expected [M+H]⁺ ion for C₁₂H₈N₄O would provide strong evidence for its elemental composition. scielo.br
The fragmentation pattern under electron ionization (EI) provides valuable structural information. The mass spectra of 1,2,4-oxadiazoles are characterized by cleavage of the heterocyclic ring. nih.gov A common fragmentation pathway involves the formal retro 1,3-dipolar cycloaddition, leading to the formation of nitrile and nitrile oxide fragments. For 3,5-disubstituted 1,2,4-oxadiazoles, the fragmentation is influenced by the nature of the substituents. The fragmentation of this compound would likely involve the loss of pyridine-containing fragments.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference (for similar compound) |
| 3-(3-Pyridyl)-5-phenyl-1,2,4-oxadiazole | C₁₃H₉N₃O | 224.0746 | 224.0751 | scielo.br |
Note: This table shows representative HRMS data for a closely related compound to illustrate the expected accuracy.
The fragmentation of metal complexes of this compound would show sequential loss of ligands and counter-ions, providing information about the stoichiometry and stability of the complex.
X-ray Diffraction (XRD) Crystallography
Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining suitable single crystals would allow for the precise measurement of bond lengths, bond angles, and intermolecular interactions. The crystal structure would reveal the planarity of the molecule and the relative orientation of the pyridyl rings with respect to the central oxadiazole ring. In related structures, such as 2,5-di(4-pyridyl)-1,3,4-oxadiazole, the molecules are nearly planar and form stacks in the solid state. researchgate.net
Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It is used to identify the crystalline phase of a synthesized compound by comparing its diffraction pattern to a database or to a pattern calculated from a known single-crystal structure. For this compound and its metal complexes, PXRD would be used to assess the purity of the bulk sample and to confirm that the synthesized powder corresponds to the desired crystalline phase. Any significant differences between the experimental PXRD pattern and a reference pattern could indicate the presence of impurities or a different polymorph. The technique is also useful for monitoring phase transitions as a function of temperature or pressure.
Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional Purity
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. For this compound (C₁₂H₈N₄O), the experimentally determined percentages of C, H, and N should be in close agreement with the calculated values, confirming the empirical formula and the purity of the sample. researchgate.net
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to study the thermal stability of a compound and to determine the temperature at which it decomposes. For metal complexes of this compound, TGA can reveal the loss of solvent molecules (e.g., water or methanol) at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures. orientjchem.org The residual mass at the end of the experiment corresponds to the thermally stable metal oxide, which can be used to confirm the metal content of the complex. The decomposition temperature of related oxadiazole-based energetic materials has been shown to be high, indicating good thermal stability. nih.gov
Theoretical and Computational Studies of 3,5 Bis 2 Pyridyl 1,2,4 Oxadiazole and Its Coordination Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict and analyze the properties of molecules and solids.
Molecular Orbital Analysis (HOMO/LUMO) of the Ligand
A fundamental aspect of understanding a ligand's chemical behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining the ligand's ability to donate and accept electrons, which is central to its coordination properties.
Currently, there is a lack of specific published research focusing on the detailed molecular orbital analysis (HOMO/LUMO) of 3,5-Bis(2-pyridyl)-1,2,4-oxadiazole using DFT calculations. Such studies would be invaluable for predicting its reactivity and preferred coordination modes.
Electronic Properties and Charge Distribution in Metal Complexes
The formation of a metal complex significantly alters the electronic properties and charge distribution of both the ligand and the metal ion. DFT calculations are instrumental in mapping these changes, providing a quantitative picture of the electron density shifts upon coordination.
Quantum Chemical Calculations for Ligand-Metal Bonding Interactions
Quantum chemical calculations, including methods beyond DFT such as post-Hartree-Fock methods, offer a precise way to dissect the nature of the bonding between a ligand and a metal center. These calculations can quantify the contributions of sigma-donation, pi-backbonding, and electrostatic interactions.
Specific quantum chemical calculations detailing the ligand-metal bonding interactions for complexes of this compound have not been extensively reported. Such computational work would be critical in rationalizing the observed structures and properties of its coordination compounds.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. They are particularly useful for studying the conformational flexibility and dynamics of ligands in different environments, including in the presence of metal ions.
There are no specific molecular dynamics simulation studies found in the literature that focus on the conformational analysis and dynamics of this compound. MD simulations could provide valuable information on the ligand's accessible conformations for metal binding.
Prediction of Spectroscopic Parameters (e.g., NMR Shifts, UV-Vis Spectra)
Computational methods can be employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis spectra.
While experimental characterization of complexes of this compound has been performed, there is a lack of published computational studies specifically predicting the spectroscopic parameters like NMR shifts and UV-Vis spectra for this ligand and its complexes.
Computational Design of Functionalized this compound Ligands
Computational chemistry plays a crucial role in the rational design of new ligands with tailored properties. By modifying the functional groups on the parent ligand scaffold, it is possible to tune its electronic and steric characteristics for specific applications, such as catalysis or materials science.
There is a scarcity of research focused on the computational design of functionalized derivatives of this compound. Such in-silico design studies would be a promising avenue for discovering new ligands with enhanced coordination capabilities and functionalities.
Coordination Chemistry
Supramolecular Chemistry and Self Assembly Involving 3,5 Bis 2 Pyridyl 1,2,4 Oxadiazole
Role in Directed Self-Assembly of Coordination Cages and Frameworks
The rational design of coordination cages and extended frameworks relies on the predictable coordination geometry of metal ions and the specific angles and connectivity of the organic ligands. Ligands such as bis(pyridyl) derivatives are fundamental building blocks in this area. For instance, the flexible nature of 2,5-bis(3-pyridyl)-1,3,4-oxadiazole (B91618) has led to the formation of dinuclear metallacyclophanes, while the more rigid, linear 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) has been used to construct diamondoid coordination polymers. mdpi.com
However, based on available scientific literature, the specific use of 3,5-Bis(2-pyridyl)-1,2,4-oxadiazole for the directed self-assembly of discrete coordination cages or multi-dimensional coordination frameworks has not been extensively reported. Its documented coordination behavior primarily shows it acting as a bidentate chelating ligand to form mononuclear complexes, rather than as a linker to propagate extended networks. researchgate.net
Non-Covalent Interactions in Crystal Engineering (e.g., π-π Stacking, Hydrogen Bonding)
In the known mononuclear complexes of this ligand, such as [Cu(C₁₂H₈N₄O)₂(H₂O)₂]²⁺ and [Ni(C₁₂H₈N₄O)₂(H₂O)₂]²⁺, the presence of coordinated water molecules introduces the potential for strong hydrogen bonding. researchgate.net These water molecules can act as hydrogen bond donors, interacting with counter-ions or solvent molecules that may be present in the crystal lattice.
Furthermore, the ligand itself is composed of three aromatic rings (two pyridyl and one oxadiazole), making it susceptible to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, are a common feature in the crystal structures of aromatic heterocyclic compounds and play a significant role in stabilizing the resulting supramolecular assembly. The packing of the mononuclear units is likely influenced by a combination of these hydrogen bonds and π-π stacking forces to build the final three-dimensional architecture.
Preparation of Metallosupramolecular Architectures (e.g., Rings, Cages, Helices)
The synthesis of metallosupramolecular architectures is highly dependent on the ligand's ability to chelate metal ions in a specific manner. The ligand this compound has been successfully used to prepare discrete, mononuclear metal complexes.
In a notable study, the reaction of this compound (referred to as 'pod' in the study) with copper(II) trifluoromethanesulfonate (B1224126) or nickel(II) perchlorate (B79767) resulted in the formation of centrosymmetric mononuclear cations. researchgate.net In these complexes, two ligand molecules act in a bidentate fashion, chelating to the central metal ion through one nitrogen atom from a pyridyl ring and the adjacent nitrogen atom of the oxadiazole ring. The coordination sphere of the metal is completed by two water molecules in the axial positions, resulting in a six-coordinate, distorted octahedral geometry. researchgate.net
| Complex Formula | Metal Ion | Ligand | Coordination Geometry |
| Cu(C₁₂H₈N₄O)₂(H₂O)₂₂ | Cu(II) | This compound | Distorted Octahedral |
| Ni(C₁₂H₈N₄O)₂(H₂O)₂₂ | Ni(II) | This compound | Distorted Octahedral |
Table 1: Mononuclear complexes prepared using this compound.
While this demonstrates the ligand's utility in forming simple coordination compounds, the formation of more complex architectures like multinuclear rings, cages, or helices using this specific isomer has not been documented in the reviewed literature. This is in contrast to its 1,3,4-oxadiazole (B1194373) counterparts, which have proven more versatile in generating such structures. mdpi.com
Interpenetrating Networks and Porous Materials Derived from this compound Complexes
The creation of porous coordination polymers or metal-organic frameworks (MOFs) often relies on the use of rigid, multitopic ligands that can bridge metal centers to form extended, open networks. When these networks are sufficiently large, they can intertwine to form interpenetrating frameworks. Such materials are of great interest for applications in gas storage, separation, and catalysis.
There are no reports in the surveyed scientific literature describing the formation of interpenetrating networks or porous materials derived from metal complexes of this compound. The observed preference for this ligand to act as a chelating agent in mononuclear complexes, rather than a bridging linker, currently limits its application in the construction of such extended, porous architectures. researchgate.net
Applications of 3,5 Bis 2 Pyridyl 1,2,4 Oxadiazole Metal Complexes Excluding Biological/medical
Catalysis and Organometallic Transformations
The application of metal complexes in catalysis is a cornerstone of modern chemistry, enabling the efficient and selective synthesis of a vast array of chemical products. The unique electronic and steric properties of ligands coordinated to a metal center play a crucial role in determining the catalytic activity and selectivity of the complex.
Homogeneous and Heterogeneous Catalysis (e.g., Cross-Coupling, Polymerization)
While direct experimental evidence for the catalytic activity of 3,5-Bis(2-pyridyl)-1,2,4-oxadiazole metal complexes in cross-coupling or polymerization reactions is not extensively documented in publicly available research, the structural features of the ligand suggest significant potential. The bidentate N,N-chelation of the pyridyl groups to a metal center can create a stable and well-defined catalytic site.
For instance, palladium complexes of related nitrogen-containing heterocyclic ligands, such as 3-(2-pyridyl)-5-alkyl-1,2,4-triazoles, have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. nih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The catalytic cycle often involves oxidative addition, transmetalation, and reductive elimination steps, all of which are influenced by the electronic and steric environment of the metal center provided by the ligand. It is plausible that palladium(II) complexes of this compound could exhibit similar catalytic activity.
Furthermore, the synthesis of metal-organic frameworks (MOFs) using pyridyl-functionalized ligands is a well-established strategy for creating heterogeneous catalysts. nih.govrsc.orgmdpi.com These porous materials can offer advantages such as high catalyst stability, easy separation from the reaction mixture, and the potential for size-selective catalysis. A MOF constructed from this compound and a suitable metal ion could potentially serve as a robust heterogeneous catalyst for various organic transformations. For example, polyoxovanadate-based MOFs incorporating 4-amino-1,2,4-triazole (B31798) have demonstrated catalytic activity in Knoevenagel condensation and the oxidation of alcohols. nih.gov
| Catalyst Type | Potential Reaction | Relevant Analogue | Metal Center | Reference |
| Homogeneous | Suzuki-Miyaura Cross-Coupling | 3-(2-pyridyl)-5-alkyl-1,2,4-triazole | Palladium | nih.gov |
| Heterogeneous (MOF) | Knoevenagel Condensation, Alcohol Oxidation | 4-amino-1,2,4-triazole | Vanadium | nih.gov |
Electro- and Photocatalytic Applications
The field of electrocatalysis and photocatalysis is rapidly expanding, with a focus on developing efficient systems for energy conversion and storage. Ruthenium and iridium complexes with polypyridyl ligands are well-known for their photocatalytic activities, including in hydrogen evolution reactions (HER) and carbon dioxide reduction (CO2RR). mdpi.com The di-pyridyl nature of this compound makes it a candidate for forming similar photoactive complexes. The electronic properties of the oxadiazole ring could potentially be tuned to influence the excited-state properties of the resulting metal complex, which is a critical factor in photocatalysis.
While specific studies on the electro- or photocatalytic applications of this compound complexes are scarce, research on related compounds provides a basis for speculation. For example, the electrochemical synthesis of triazoles tethered to oxadiazoles (B1248032) has been reported, highlighting the electrochemical activity of such hybrid structures. mdpi.com This suggests that metal complexes of this compound could possess interesting redox properties amenable to electrocatalytic applications.
Materials Science and Advanced Functional Materials
The unique photophysical and magnetic properties that can arise from the interaction of metal ions with carefully designed organic ligands are at the heart of modern materials science.
Luminescent Materials and OLED Emitters
Metal complexes that exhibit strong luminescence are highly sought after for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The emission properties of these complexes are governed by the nature of the metal ion and the ligand. The 1,3,4-oxadiazole (B1194373) moiety is a well-known component in materials for OLEDs, often used as an electron-transporter. acs.orgnih.gov
Complexes of this compound with metals like zinc(II) or copper(II) are expected to exhibit luminescence. documentsdelivered.com The rigid structure of the ligand and the potential for metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) transitions could lead to efficient emission. While detailed photophysical data for complexes of this specific ligand are limited, studies on similar structures provide valuable insights. For instance, zinc(II) and copper(II) complexes of 5-aryl-3-methyl-1,2,4-oxadiazoles have been synthesized and their absorption and luminescence spectra studied. documentsdelivered.com
| Compound/Complex | Application | Key Finding | Reference |
| 2,5-Diaryl-1,3,4-oxadiazoles | OLEDs | Good electron-transporters | nih.gov |
| 5-aryl-3-methyl-1,2,4-oxadiazole metal complexes | Luminescent Materials | Exhibit absorption and luminescence | documentsdelivered.com |
Electrochemical Sensing Mechanisms (Non-Biological)
The development of selective and sensitive electrochemical sensors is crucial for environmental monitoring and industrial process control. The principle of electrochemical sensing often relies on the specific interaction of an analyte with a receptor molecule, leading to a measurable change in an electrical signal. Metal complexes can serve as excellent receptors due to the specific coordination geometries and redox properties of the metal center.
Although no direct applications of this compound metal complexes in non-biological electrochemical sensing have been reported, the presence of pyridyl nitrogen atoms and the oxadiazole ring suggests potential for binding to specific analytes. For example, fluorescent chemosensors based on oxadiazole and triazole moieties have been developed for the detection of nitro-explosives and metal cations. nih.gov A metal complex of this compound could potentially be designed to selectively bind to target molecules, leading to a change in its redox potential that could be detected by techniques such as cyclic voltammetry.
Spin Crossover (SCO) Materials
Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This property makes SCO materials promising candidates for applications in molecular switches, data storage devices, and sensors.
Iron(II) complexes with nitrogen-donor ligands are the most studied class of SCO compounds. The ligand field strength is a critical parameter that determines whether a complex will exhibit SCO behavior. While there are no direct reports of SCO in complexes of this compound, the closely related 3-(2-pyridyl)-1,2,4-triazole ligands have been extensively used to create Fe(II) SCO complexes. nih.gov The substitution of a nitrogen atom in the triazole ring with an oxygen atom to form the oxadiazole ring would likely modify the ligand field strength, and it is an open question whether this would favor or hinder SCO behavior. The study of Fe(II) complexes of this compound is therefore a compelling area for future research to explore the possibility of new SCO materials.
| Complex Type | Ligand | Spin State Behavior | Reference |
| Iron(II) Complex | 3-(2-pyridyl)-5R-1,2,4-triazole | Spin Crossover | nih.gov |
| Dinuclear Iron(II) Complex | bis-bipyridine ligands | Spin Crossover | rsc.org |
Photochromic and Thermochromic Systems
Extensive investigation into the scientific literature reveals a notable absence of reported photochromic or thermochromic properties for metal complexes of this compound. While the coordination chemistry of this ligand with various metals has been explored, leading to the synthesis and structural characterization of several complexes, studies focusing on their response to light (photochromism) or heat (thermochromism) are currently not available in the public domain.
Research on related pyridyl-oxadiazole ligands and their metal complexes has primarily centered on their applications in areas such as coordination polymers, luminescence, and biological activity. For instance, studies on other oxadiazole derivatives have delved into their use in light-emitting electrochemical cells and as sensors. mdpi.comnih.gov Similarly, thermochromism has been observed in metal complexes with different nitrogen-containing heterocyclic ligands, such as 1,2,4-triazoles, which can exhibit spin crossover transitions accompanied by color changes. researchgate.net
However, no such phenomena have been documented for complexes involving the this compound ligand. The stimuli-responsive behavior of materials is an active area of research, but to date, the potential of these specific metal complexes as photochromic or thermochromic systems remains an unexplored field.
Therefore, no detailed research findings or data tables on the photochromic and thermochromic behavior of this compound metal complexes can be provided.
Derivatives and Functionalization of the 3,5 Bis 2 Pyridyl 1,2,4 Oxadiazole Scaffold
Synthesis of Substituted 3,5-Bis(2-pyridyl)-1,2,4-oxadiazole Derivatives
The synthesis of the 1,2,4-oxadiazole (B8745197) ring is a well-established area of organic chemistry, with several reliable methods for constructing the 3,5-disubstituted core. researchgate.net The most prevalent and versatile approach involves the condensation and subsequent cyclization of an amidoxime (B1450833) with a carboxylic acid or its derivative, such as an acyl chloride. chim.it
To prepare derivatives of this compound bearing substituents on the pyridyl rings, the general strategy would involve starting with appropriately substituted pyridine (B92270) precursors. For instance, the synthesis could begin with a substituted pyridine-2-carboxamidoxime which is then reacted with a differently substituted pyridine-2-carbonyl chloride.
A common synthetic pathway is outlined below:
Amidoxime Formation: A substituted 2-cyanopyridine (B140075) is reacted with hydroxylamine (B1172632) hydrochloride, often in the presence of a base like sodium carbonate, to form the corresponding substituted pyridine-2-carboxamidoxime. nih.gov
Acyl Chloride Formation: A substituted picolinic acid (pyridine-2-carboxylic acid) is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to generate the reactive acyl chloride. nih.gov
Condensation and Cyclization: The substituted amidoxime is reacted with the substituted acyl chloride. This reaction typically proceeds through an intermediate O-acylamidoxime, which then undergoes thermal or base-catalyzed cyclodehydration to yield the final 3,5-bis(substituted-2-pyridyl)-1,2,4-oxadiazole. chim.itnih.gov
Alternative one-pot procedures have also been developed for 3,5-disubstituted-1,2,4-oxadiazoles, which can offer improved efficiency and yields. nih.gov Some modern methods employ microwave irradiation to accelerate the reaction, significantly reducing the time required for synthesis. nih.gov
| Precursor 1 | Precursor 2 | Key Reagents | Product Type | Reference |
| Substituted Pyridine-2-carboxamidoxime | Substituted Pyridine-2-acyl chloride | Base (e.g., Pyridine) | 3,5-Bis(substituted-2-pyridyl)-1,2,4-oxadiazole | nih.gov |
| Substituted Amidoxime | Carboxylic Acid Ester | Superbase (NaOH/DMSO) | 3,5-Disubstituted-1,2,4-oxadiazole | nih.gov |
| Amidoxime | Carboxylic Acid | Vilsmeier Reagent | 3,5-Disubstituted-1,2,4-oxadiazole | nih.gov |
| Amidoxime | gem-Dibromomethylarene | Base | 3,5-Diarylsubstituted-1,2,4-oxadiazole | nih.gov |
Impact of Substituents on Electronic Properties and Coordination Behavior
Electronic Properties: Substituents on the pyridine rings can either donate or withdraw electron density, which alters the energy of the molecule's frontier molecular orbitals (HOMO and LUMO).
Electron-donating groups (e.g., alkyl, alkoxy) would increase the electron density on the pyridine rings and the coordinating nitrogen atoms. This would raise the energy of the HOMO, making the ligand a stronger electron donor and potentially leading to more stable complexes with metal ions.
Electron-withdrawing groups (e.g., nitro, halo) would decrease the electron density. This lowers the energy of the LUMO, making the ligand a better π-acceptor, which can be important for stabilizing complexes with electron-rich, low-valent metals. researchgate.net
Studies on analogous systems, such as substituted di(pyridin-2-yl)-1,2,4-thiadiazoles, have demonstrated that the placement of small alkyl or alkoxy groups on the pyridyl rings has a marked effect on biological activity, underscoring the importance of electronic tuning. acs.org
Coordination Behavior: The parent this compound acts as a chelating ligand, forming complexes with various transition metals, including copper(II), nickel(II), and zinc(II). nih.govpsu.edu In these complexes, the ligand typically coordinates to the metal center through the nitrogen atoms of the two pyridyl rings.
The nature of the substituents on the pyridyl rings can influence:
Coordination Strength: Electron-donating groups generally enhance the basicity of the pyridine nitrogens, leading to stronger coordination bonds.
Steric Effects: Bulky substituents placed near the coordinating nitrogen atoms can hinder the approach of a metal ion, potentially affecting the geometry and stability of the resulting complex.
Complex Geometry: The electronic and steric profile of the functionalized ligand can dictate the final geometry of the metal complex, influencing whether it forms mononuclear, dinuclear, or polymeric structures.
Research on a Cu(II) complex of the unsubstituted this compound has highlighted its potential for DNA binding and its anticancer activity, suggesting that modifying the ligand with substituents could be a viable strategy for tuning these biological properties. nih.gov
Structure-Property Relationships in Functionalized Derivatives
The ability to systematically modify the structure of the this compound scaffold allows for the establishment of clear structure-property relationships. By correlating changes in the type and position of substituents with observed changes in chemical, physical, and biological properties, a deeper understanding of the system can be achieved.
For example, in the context of creating new materials, the coordination chemistry of related 2,5-bis(pyridyl)-1,3,4-oxadiazole ligands has been shown to be highly dependent on the metal ion, the counter-anion, and the substitution pattern on the pyridyl rings. acs.org These factors collectively determine the dimensionality and topology of the resulting coordination polymers, which in turn dictates their properties, such as luminescence. acs.org It is reasonable to expect that derivatives of this compound would exhibit similar sensitivities.
A theoretical approach using Density Functional Theory (DFT) can be employed to predict how substitutions will affect the electronic structure and coordination capacity of the ligands before their synthesis, providing a rational basis for designing molecules with desired properties. researchgate.net
| Property | Effect of Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Effect of Electron-Withdrawing Groups (e.g., -Cl, -NO₂) |
| HOMO Energy | Increased | Decreased |
| LUMO Energy | Slightly Increased | Decreased |
| Ligand Basicity | Increased | Decreased |
| Coordination to Metal Ions | Stronger σ-donation | Enhanced π-acceptance |
| Potential Application | Stabilizing higher oxidation state metals | Stabilizing lower oxidation state metals; Modifying redox potentials |
While specific experimental data on a wide range of functionalized this compound derivatives is limited in the current literature, the principles established from related heterocyclic ligands provide a strong framework for future research. The targeted synthesis of such derivatives holds significant promise for the development of novel coordination complexes with tailored electronic, magnetic, and catalytic properties.
Future Directions and Research Perspectives for 3,5 Bis 2 Pyridyl 1,2,4 Oxadiazole
Exploration of Novel Coordination Modes and Metal Combinations
The structural rigidity and specific arrangement of donor atoms in 3,5-Bis(2-pyridyl)-1,2,4-oxadiazole pre-dispose it to form predictable coordination complexes. However, the full scope of its coordination chemistry is far from exhausted. Future research will likely focus on moving beyond simple mononuclear complexes to more intricate and functional supramolecular structures.
A primary research avenue is the exploration of its behavior with a wider array of metal ions. While some work has been done with transition metals like copper(II), a systematic investigation across the d-block and f-block elements is warranted. researchgate.net The ligand's combination of a "hard" pyridyl donor and "borderline" oxadiazole nitrogen donors suggests it could form stable complexes with a variety of metals, each imparting unique electronic, magnetic, or photophysical properties to the resulting assembly. For instance, lanthanide metal ions could be targeted to create highly luminescent materials.
Furthermore, the ligand's geometry is conducive to forming multinuclear structures. Similar to other angular dipyridyl ligands, it can act as a building block for coordination-driven self-assembly, leading to discrete metallo-macrocycles or infinite one-, two-, or three-dimensional coordination polymers. oup.com The factors influencing the final architecture, such as the metal ion's preferred coordination geometry, the counter-anion, and solvent system, represent a rich area for systematic study. oup.com A known copper(II) complex, for example, demonstrates a distorted octahedral geometry where the ligand chelates the metal through one pyridine (B92270) nitrogen and the adjacent N(4) of the oxadiazole ring. researchgate.net Future work could explore conditions that favor bridging modes, potentially involving the second pyridine group, to construct complex polynuclear systems.
Table 1: Potential Metal Combinations and Target Properties
| Metal Ion Family | Potential Metal Ions | Target Properties & Applications |
|---|---|---|
| Late Transition Metals | Ru(II), Rh(III), Ir(III) | Photoredox catalysis, electrochemiluminescence, sensing |
| Lanthanides | Eu(III), Tb(III), Yb(III) | Time-resolved luminescence, bio-imaging, upconversion materials |
| Alkaline Earth Metals | Mg(II), Ca(II) | Bio-relevant coordination studies, catalysis |
| Early Transition Metals | Ti(IV), Zr(IV), Mo(VI) | Catalysis, photo-oxidation |
| p-Block Metals | Zn(II), Cd(II), Sn(IV) | Luminescent materials, sensors for anions/small molecules |
Development of Advanced Synthetic Methodologies
While the synthesis of 1,2,4-oxadiazoles is well-established, future research will benefit from the development of more efficient, sustainable, and versatile synthetic routes tailored to this compound and its derivatives. The classical and most common method involves the cyclization of an amidoxime (B1450833) with an acylating agent, such as an acyl chloride. nih.govscielo.br
Future efforts should focus on advanced methodologies that offer improvements in yield, reaction time, and environmental impact. One-pot syntheses, which combine multiple reaction steps without isolating intermediates, are particularly attractive. nih.gov For instance, procedures that start from readily available nitriles and carboxylic acids and proceed through an O-acylamidoxime intermediate in a single vessel would streamline production. chim.it
Microwave-assisted synthesis is another promising direction. Microwave irradiation can dramatically shorten reaction times and often leads to higher yields and cleaner products compared to conventional heating. nih.gov The application of this technology to the cyclodehydration step in oxadiazole formation could provide rapid access to the target compound. chim.it Furthermore, exploring green chemistry principles, such as the use of catalytic rather than stoichiometric reagents and employing environmentally benign solvents, will be crucial. The development of solid-supported syntheses could also simplify purification and enable easier scale-up.
Table 2: Comparison of Synthetic Methodologies for 1,2,4-Oxadiazoles
| Methodology | Typical Reactants | Advantages | Potential Future Improvements |
|---|---|---|---|
| Classical Cyclization | Amidoxime + Acyl Chloride/Anhydride | Well-established, reliable nih.gov | Harsher conditions, potential byproducts |
| One-Pot Synthesis | Amidoxime + Carboxylic Acid (with activator) | Reduced workup, improved efficiency nih.gov | Optimization of coupling agents and reaction conditions |
| Microwave-Assisted Synthesis | Amidoxime + Acyl derivative | Extremely short reaction times, high yields nih.gov | Scale-up feasibility, solvent choice optimization |
| [3+2] Cycloaddition | Nitrile Oxide + Nitrile | Alternative regiochemical control | Availability of substituted nitrile oxide precursors |
| Oxidative Cyclization | Acylguanidines | Novel pathway, different precursors chim.it | Broader substrate scope, mechanistic understanding |
Expansion into Emerging Material Science Applications
The inherent properties of the 1,2,4-oxadiazole (B8745197) ring—namely its high thermal and chemical stability—make it an excellent scaffold for advanced materials. nih.govlifechemicals.com The presence of the pyridyl groups in this compound further enhances its utility, providing sites for coordination to metal centers or for hydrogen bonding interactions.
A significant future direction is the development of novel luminescent materials. Coordination of the ligand to suitable metal ions, such as Zn(II) or lanthanides, could produce metal-organic frameworks (MOFs) or complexes with tunable photoluminescent properties. These materials could find applications in chemical sensing, where the luminescence is quenched or enhanced upon interaction with specific analytes, or in solid-state lighting and displays.
Another emerging area is in the field of liquid crystals. By attaching long alkyl chains to the pyridyl rings, it may be possible to induce mesomorphic behavior, where the material exhibits properties between those of a conventional liquid and a solid crystal. lifechemicals.com The rigid, linear nature of the core ligand is conducive to the formation of the ordered phases characteristic of liquid crystals.
Furthermore, the high nitrogen content and thermal stability of oxadiazole-based compounds suggest potential applications in the field of energetic materials. researchgate.net While the focus of this research is often on maximizing energy density, the principles of molecular design could be applied to create stable, high-density materials for other applications where thermal robustness is paramount.
Integration with Hybrid Systems and Nanomaterials
The next frontier for this compound lies in its integration into more complex, multi-component systems. Creating hybrid materials by interfacing the molecule or its metal complexes with nanomaterials could unlock synergistic properties and novel functionalities.
One prospective area is the development of advanced sensors. The ligand could be functionalized and grafted onto the surface of nanoparticles (e.g., gold, silica, or quantum dots). The coordination of metal ions to these surface-bound ligands could then be used as a sensitive and selective detection mechanism. Changes in the optical or electronic properties of the nanoparticle upon analyte binding would provide a measurable signal.
In catalysis, metal complexes of this compound could be immobilized on solid supports like graphene oxide or mesoporous silica. Such heterogeneous catalysts would combine the specific reactivity of the molecular complex with the practical advantages of easy separation and recyclability. This approach could be particularly valuable for developing catalysts for fine chemical synthesis or environmental remediation.
The formation of hybrid polymer-metal-organic frameworks is also a compelling direction. By incorporating the ligand or its pre-formed metal complexes as cross-linking agents or functional pendants in polymer chains, new materials with tailored mechanical, thermal, and chemical properties could be designed for applications in gas storage, separation, or as advanced coatings.
Advanced Computational Modeling for Predictive Design
To accelerate the discovery and optimization of materials based on this compound, advanced computational modeling will be an indispensable tool. In silico techniques can provide deep insights into structure-property relationships and guide experimental efforts, saving significant time and resources.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of the ligand and its metal complexes. This allows for the investigation of coordination preferences, bond strengths, and the nature of frontier molecular orbitals, which govern the photophysical and electrochemical properties of the resulting compounds. Such calculations can help rationalize experimental observations and predict the outcomes of new metal-ligand combinations.
For applications in medicinal chemistry or biology, molecular docking simulations can predict the binding affinity and mode of interaction between the compound and biological targets like enzymes or receptors. nih.govrsc.org This is particularly relevant as oxadiazole derivatives are being explored for a wide range of biological activities. nih.govnih.gov
Furthermore, the principles of fragment-based design can be computationally implemented to design new derivatives with optimized properties. rsc.org By systematically modifying the substituents on the pyridyl rings in silico, researchers can screen vast chemical spaces to identify candidate molecules with enhanced luminescence, desired electronic properties, or improved binding to a target, thereby prioritizing the most promising compounds for synthesis and experimental validation. nih.gov
Q & A
What are the most efficient synthetic routes for 3,5-bis(2-pyridyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
The one-pot synthesis method described by Baykov et al. (2017) is highly efficient, utilizing amidoximes and carboxylic acid esters in a superbasic NaOH/DMSO system at room temperature. This approach minimizes side reactions and achieves yields >70% by avoiding high temperatures. Traditional methods, such as refluxing hydrazides with aldehydes in ethanol/glacial acetic acid (e.g., Badie et al., 2014), require longer reaction times (18–24 hours) and yield ~65% due to intermediate instability. Optimization of solvent polarity and pH (e.g., using DMSO for solubility) is critical for cyclocondensation efficiency .
How can metal complexes of this compound be synthesized, and what analytical techniques validate their coordination?
Level: Advanced
Methodological Answer:
Metal complexes (Cu(II), Ni(II), Zn(II)) are synthesized by refluxing the ligand with metal salts (e.g., CuCl₂) in ethanol/water. Characterization involves:
- UV-Vis spectroscopy : Ligand-to-metal charge transfer (LMCT) bands at 350–400 nm confirm coordination.
- EPR : Axial symmetry parameters (g∥ > g⊥) for Cu(II) indicate square-planar geometry.
- X-ray crystallography : Terenzi et al. (2010) resolved bond lengths (e.g., Cu–N ≈ 1.95 Å) and confirmed π-π stacking in crystal lattices .
What mechanistic evidence supports the anticancer activity of this compound derivatives?
Level: Advanced
Methodological Answer:
In DU 145 prostate cancer cells, diaryl-substituted derivatives induce apoptosis via mitochondrial pathways, evidenced by:
- Caspase-3/7 activation : 2–3-fold increase post-treatment (24–48 hours).
- DNA intercalation : Fluorescence quenching assays show binding constants (Kₐ ≈ 10⁴ M⁻¹) comparable to doxorubicin.
- ROS generation : Flow cytometry detects 1.5–2× higher ROS levels, triggering oxidative stress .
Which analytical techniques are optimal for characterizing this compound’s purity and structure?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Pyridyl protons appear as doublets at δ 8.2–8.6 ppm; oxadiazole carbons resonate at 165–170 ppm.
- X-ray crystallography : Single-crystal studies (e.g., Samshuddin et al., 2011) confirm planarity (dihedral angle <5°) and intermolecular π-stacking (3.4–3.6 Å spacing) .
- HPLC-MS : Purity >95% validated using C18 columns (acetonitrile/water gradient) .
How should researchers interpret contradictory cytotoxicity data between cancer and healthy cell lines?
Level: Advanced
Methodological Answer:
Dose-dependent toxicity in HEK-293 cells (IC₅₀ ≈ 50 µM) vs. DU 145 (IC₅₀ ≈ 20 µM) suggests selective uptake or metabolic differences. Mitigate false positives by:
- ATPase inhibition assays : Rule out nonspecific cytotoxicity.
- Comparative transcriptomics : Identify upregulated pro-apoptotic genes (e.g., BAX, PUMA) in cancer cells.
- 3D spheroid models : Mimic in vivo conditions to reduce monolayer assay artifacts .
What structural modifications enhance the anti-infective activity of 1,2,4-oxadiazole derivatives?
Level: Advanced
Methodological Answer:
- Electron-withdrawing groups (e.g., -CF₃ at C5): Increase bacterial membrane penetration (logP reduction by 0.5–1.0).
- Heteroaromatic substituents : Pyridyl groups improve DNA gyrase inhibition (MIC ≤2 µg/mL against S. aureus).
- SAR studies : QSAR models (r² >0.85) prioritize substitutions at C3/C5 for Gram-negative activity .
What thermal stability data exist for this compound under high-temperature conditions?
Level: Basic
Methodological Answer:
Thermogravimetric analysis (TGA) shows decomposition onset at 280°C. Thermolysis in tetradec-1-ene (251°C, 12 hours) yields no fragmentation products, confirming stability for high-energy material applications .
How can computational modeling predict the electronic properties of this compound?
Level: Advanced
Methodological Answer:
- DFT calculations : B3LYP/6-31G* models reveal HOMO (-6.2 eV) localization on oxadiazole, explaining electrophilic reactivity.
- Multiwfn analysis : Electron localization function (ELF) maps show charge transfer to pyridyl rings (0.25 e⁻/ų).
- Molecular docking : AutoDock Vina predicts binding energies ≤-8.0 kcal/mol with topoisomerase IIα .
How does metal coordination alter the bioactivity of this compound?
Level: Advanced
Methodological Answer:
Cu(II) complexes exhibit 2–3× higher cytotoxicity than free ligands due to:
- Redox cycling : Cu²⁺/Cu⁺ generates hydroxyl radicals (Fenton-like reactions).
- DNA cleavage : Gel electrophoresis shows nicked plasmid DNA at 10 µM.
- Enhanced lipophilicity : LogP increases by 0.8–1.2, improving cellular uptake .
What alternative synthetic strategies address challenges in 1,2,4-oxadiazole ring formation?
Level: Advanced
Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time to 1–2 hours (yield ~75%) via dielectric heating.
- Flow chemistry : Continuous processing minimizes intermediate degradation (purity >90%).
- Biocatalysis : Lipase-mediated cyclization (e.g., CAL-B) achieves enantioselectivity (ee >80%) for chiral derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
